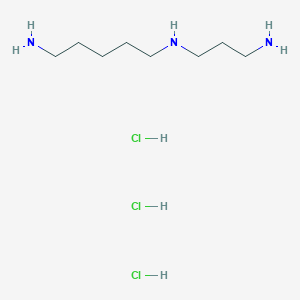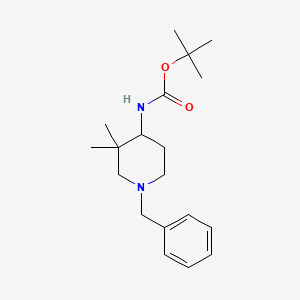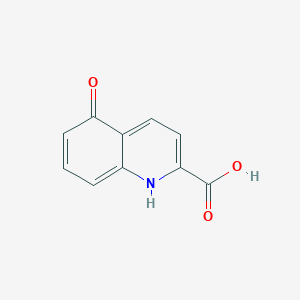
(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine: is a brominated organic compound belonging to the class of tetrahydronaphthalenes It is characterized by a bromine atom at the 7th position of the tetrahydronaphthalene ring system and an amine group at the 2nd position
Synthetic Routes and Reaction Conditions:
Bromination of Tetrahydronaphthalene: The compound can be synthesized by the bromination of tetrahydronaphthalene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at a controlled temperature.
Reduction of Bromonaphthalene: Another method involves the reduction of 7-bromonaphthalene using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to obtain the tetrahydro derivative.
Industrial Production Methods: The industrial production of this compound involves large-scale bromination and reduction processes, often using continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and solvents is optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding amine derivatives.
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. For example, reacting with sodium cyanide (NaCN) can replace the bromine with a cyano group.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in aqueous or acidic medium.
Reduction: LiAlH4, in anhydrous ether.
Substitution: NaCN, in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Carboxylic Acid Derivatives: From oxidation reactions.
Amine Derivatives: From reduction reactions.
Cyano Derivatives: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine: can be compared with other similar compounds, such as 7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine and 7-bromonaphthalene . The key differences lie in the position of the bromine atom and the presence of the amine group, which significantly influence their chemical reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
7-bromonaphthalene
7-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
(2S)-7-bromo-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,12H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTPMWBRGXAFII-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8047979.png)








